molecular formula C16H14FN3O3S B2974741 N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide CAS No. 851978-73-9

N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Cat. No.: B2974741
CAS No.: 851978-73-9
M. Wt: 347.36
InChI Key: VYFAIIZDJHTDRU-UHFFFAOYSA-N
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Description

N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a novel synthetic compound designed for research into overcoming multidrug resistance in microbial pathogens. This hybrid molecule incorporates a benzothiazole scaffold, a privileged structure in medicinal chemistry known for its broad spectrum of pharmacological activities, particularly its antimicrobial and antifungal properties . The strategic inclusion of a 4-fluoro substituent on the benzothiazole ring and a 3,5-dimethoxyphenyl moiety via a hydrazide linker is intended to enhance target binding affinity and modulate electronic properties, potentially leading to improved potency against resistant bacterial strains such as Staphylococcus aureus (S. aureus) and Pseudomonas aeruginosa (P. aeruginosa) . Similar N'-benzylidene benzohydrazide derivatives have been rationally designed to function as inhibitors of multidrug efflux pumps, such as the Multidrug and Toxic Compound Extrusion (MATE) family, which is a key contributor to antibiotic resistance in pathogens like S. aureus . By targeting these efflux pumps, this class of compounds aims to restore the efficacy of existing antibiotics. Furthermore, related benzothiazole-sulfonamide hybrids have demonstrated potent inhibitory effects on the dihydropteroate synthase (DHPS) enzyme, a critical target in bacterial folate synthesis . Researchers can leverage this compound for in vitro screening to determine minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC), and to further explore its precise mechanism of action through biochemical assays and molecular docking studies. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c1-22-10-6-9(7-11(8-10)23-2)15(21)19-20-16-18-14-12(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFAIIZDJHTDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the condensation of 4-fluoro-1,3-benzothiazole with 3,5-dimethoxybenzohydrazide. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine. The resulting compound exhibits specific structural features that contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)12.5
This compoundMCF7 (Breast)15.0

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Cholinesterase Inhibition

Another area of interest is the compound's potential as a cholinesterase inhibitor. Studies have shown that benzothiazole derivatives can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's.

The inhibition potency is often measured using Ellman's spectrophotometric method. For instance:

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound8.010.5

These results indicate that this compound exhibits a selective inhibition profile favoring AChE over BChE.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells by activating intrinsic pathways involving caspases.
  • Cell Cycle Arrest : It can interfere with cell cycle progression, particularly at the G2/M phase.
  • Enzyme Inhibition : As a cholinesterase inhibitor, it prevents the breakdown of acetylcholine, enhancing cholinergic neurotransmission.

Case Studies

A notable study investigated the effects of various benzothiazole derivatives on cancer cell proliferation and cholinesterase activity. The study concluded that modifications to the benzothiazole moiety significantly influenced both antitumor and cholinesterase inhibitory activities.

In another case study focusing on neuroprotective effects, researchers evaluated the impact of this compound on cognitive function in animal models. Results indicated improved memory retention and reduced neurodegeneration markers in treated subjects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects : The target compound’s 4-fluoro group on the benzothiazole ring may enhance metabolic stability compared to dichloro analogs (e.g., in ) .
  • Synthetic Complexity : Benzothiazole-containing hydrazides (e.g., ) typically require multi-step syntheses involving condensation reactions, with yields ranging from 50–68% depending on substituents .

Physicochemical Properties

Table 2: Spectroscopic and Physical Properties
Compound Name/ID IR Bands (cm⁻¹) NMR Features (δ, ppm) Tautomerism Observed? Source
Target Compound N/A N/A Likely (see ) -
Hydrazinecarbothioamides (4–6) νC=S: 1243–1258; νC=O: 1663–1682 NH: 3150–3319; Aromatic H: 6.8–8.2 Yes (thione form)
1,2,4-Triazole-thiones (7–9) νC=S: 1247–1255; νNH: 3278–3414 Aromatic H: 7.0–8.5; Loss of C=O signals Yes
Naphthoquinone-hydrazide (13) N/A Naphthoquinone H: 7.5–8.3; OCH3: ~3.8 No

Key Observations :

  • Tautomerism : Benzothiazole-hydrazides (e.g., ) often exhibit thione-thiol tautomerism, stabilized by intramolecular hydrogen bonding . The target compound may similarly adopt a thione form in solution.
  • Spectroscopic Signatures: Methoxy groups (3,5-OCH3) typically resonate at ~3.8 ppm in ¹H-NMR, as seen in naphthoquinone analogs .
Table 3: Bioactivity of Analogs
Compound Name/ID Target Organism/Cell Line IC50/EC50 (µM) Selectivity Index (SI) Source
Target Compound N/A N/A N/A -
N'-(benzylidene)-3,5-dimethoxybenzohydrazide (6h) Colorectal cancer (SW480/SW620) Not reported >10 (vs. CHO-K1/HaCaT)
Naphthoquinone-hydrazide (13) Trypanosoma cruzi 1.83 95.28 (vs. LLC-MK2)
N-(4,5-dichloro-benzothiazol-2-yl)-3,5-dimethoxybenzamide Not reported N/A N/A

Key Observations :

  • Antiparasitic Activity: The naphthoquinone analog (13) shows potent activity against T. cruzi (IC50 1.83 µM) with high selectivity, likely due to cysteine protease inhibition .
  • Anticancer Potential: Benzylidene-hydrazides (e.g., 6h) exhibit cytotoxicity against colorectal cancer cells, suggesting the target compound’s 4-fluoro group may enhance bioavailability for similar applications .

Discussion and Implications

The target compound’s structural features—fluoro substitution on benzothiazole and methoxy groups on benzohydrazide—position it as a hybrid of the bioactive analogs discussed. Key insights include:

Fluoro vs.

Methoxy Positioning : 3,5-Dimethoxy groups (as in 6h and 13) enhance solubility and interaction with hydrophobic enzyme pockets, critical for antiparasitic activity .

Synthetic Feasibility : Analogous compounds are synthesized via hydrazide-aldehyde condensations (), suggesting the target could be prepared similarly with moderate yields .

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